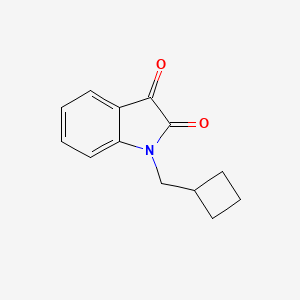

1-Cyclobutylmethyl-1H-Indol-2,3-dion

Übersicht

Beschreibung

“1-Cyclobutylmethyl-1h-indole-2,3-dione” is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 .

Synthesis Analysis

While specific synthesis methods for “1-Cyclobutylmethyl-1h-indole-2,3-dione” were not found, indole derivatives are generally synthesized through various methods . For instance, one method involves the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .

Molecular Structure Analysis

The molecular structure of “1-Cyclobutylmethyl-1h-indole-2,3-dione” involves a cyclobutylmethyl group attached to an indole-2,3-dione core . Theoretical studies on similar compounds like 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations have been conducted .

Physical And Chemical Properties Analysis

“1-Cyclobutylmethyl-1h-indole-2,3-dione” has a molecular formula of C13H13NO2 and a molecular weight of 215.25 .

Wissenschaftliche Forschungsanwendungen

Antivire Anwendungen

1-Cyclobutylmethyl-1H-Indol-2,3-dion: und seine Derivate haben sich in der antiviralen Forschung als vielversprechend erwiesen. Indol-Derivate wurden als Inhibitoren gegen eine Reihe von Viren, einschließlich Influenza A und Coxsackie B4-Virus, berichtet . Die Fähigkeit der Verbindung, mit hoher Affinität an mehrere Rezeptoren zu binden, macht sie zu einem wertvollen Grundgerüst für die Entwicklung neuer antiviraler Wirkstoffe.

Anti-inflammatorische und Antitumor-Potenzial

Der Indol-Kern, ein Schlüsselbestandteil von this compound, findet sich in vielen synthetischen Arzneimittelmolekülen mit entzündungshemmenden und krebshemmenden Aktivitäten . Die Erforschung der Bioaktivität der Verbindung könnte zur Entwicklung neuer therapeutischer Mittel zur Behandlung von Entzündungen und Krebs führen.

Landwirtschaftliche Anwendungen

In der Landwirtschaft können Indol-Derivate wie this compound zur Synthese von Herbiziden verwendet werden . Die strukturelle Vielseitigkeit von Indol-Verbindungen ermöglicht die Herstellung verschiedener Moleküle, die auf bestimmte landwirtschaftliche Schädlinge und Krankheiten abzielen können.

Beiträge zur Umweltwissenschaft

Diese Verbindung hat aufgrund ihrer therapeutischen Eigenschaften potenzielle Anwendungen in der Umweltwissenschaft. Sie könnte bei der Entwicklung umweltfreundlicher Pestizide oder als Modellverbindung für die Untersuchung der Umweltbelastung durch ähnliche organische Moleküle verwendet werden.

Innovationen in der Materialwissenschaft

Indol-Derivate werden bei der Synthese von Farbstoffen, Farbpigmenten und photochromen Materialien verwendet . Die Reaktivität von this compound macht es zu einem Kandidaten für die Herstellung neuer Materialien mit spezifischen optischen Eigenschaften.

Biochemische Forschung

In der biochemischen Forschung ist der Indol-Kern von this compound aufgrund seines Vorkommens in natürlichen Verbindungen wie Tryptophan und Pflanzenhormonen wie Indol-3-essigsäure von Bedeutung . Die Untersuchung dieser Verbindung kann Einblicke in biochemische Pfade und die Synthese biologisch aktiver Moleküle liefern.

Chemische Synthese

Die Verbindung ist auch in der chemischen Synthese relevant, wo sie zur Herstellung komplexer heterocyclischer Strukturen verwendet werden kann. Seine Reaktivität ermöglicht die Herstellung verschiedener substituierter Derivate, die in der pharmazeutischen Chemie und der Synthese neuer Medikamente von Bedeutung sind .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 1-cyclobutylmethyl-1h-indole-2,3-dione, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition or activation of these targets, resulting in the modulation of the associated biological activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could be affected . These pathways could be related to the various biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The compound’s predicted boiling point is 3649±250 °C, and its predicted density is 1287±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives, the compound’s action could result in various molecular and cellular effects . These effects could be related to the modulation of the activities of the compound’s targets, leading to changes in the associated biological processes .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence the compound’s action .

Eigenschaften

IUPAC Name |

1-(cyclobutylmethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-12-10-6-1-2-7-11(10)14(13(12)16)8-9-4-3-5-9/h1-2,6-7,9H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPIYUDVQYVCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

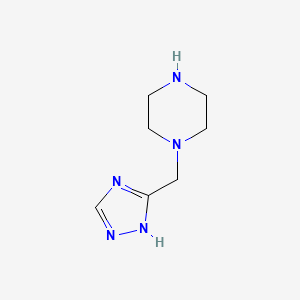

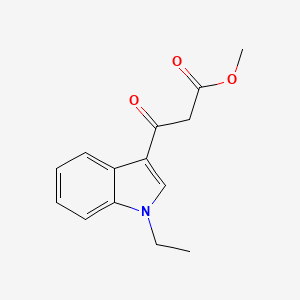

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1442583.png)

![Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1442584.png)

![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)

![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)

![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)